Omeprazole impurity 7 is a chemical compound related to omeprazole, a widely used proton pump inhibitor for the treatment of gastroesophageal reflux disease and other acid-related disorders. This impurity is classified under pharmaceutical impurities, which are substances that may be present in pharmaceutical products as a result of the manufacturing process or degradation.
The compound is derived from the synthesis of omeprazole and its intermediates. Omeprazole impurity 7 has been studied for its potential implications in drug formulation and quality control, particularly concerning the safety and efficacy of omeprazole formulations.
Omeprazole impurity 7 is classified as a pharmaceutical impurity, specifically a structural derivative of omeprazole. Its chemical structure can be denoted by the formula with a molecular weight of approximately 313.4 g/mol.
The synthesis of omeprazole impurity 7 involves several steps that include the reaction of various chemical precursors. A notable method involves the use of 5-methoxy-1H-benzo[d]imidazole derivatives and dimethylpyridine compounds under specific reaction conditions to yield the final product.
Omeprazole impurity 7 has a complex molecular structure characterized by:
COC1=CC=C2C(N=C(C(C(NC=C3C)=C(C)C3=O)=S)N2)=C1
InChI=1S/C16H15N3O2S/c1-10-4-5-11(12(10)20)17-15(21)19(3)14(18)13(11)6-7-9(2)8-16/h4-5,8,15H,6-7H2,1-3H3
The molecular formula indicates that it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms arranged in a specific configuration that contributes to its chemical properties.
Omeprazole impurity 7 can undergo various chemical reactions typical for benzimidazole derivatives:
The reactions are carefully monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure that impurities are identified and quantified accurately.
Omeprazole functions primarily as a proton pump inhibitor by irreversibly binding to the H+/K+ ATPase enzyme in gastric parietal cells. This action inhibits gastric acid secretion.
The mechanism involves:
Relevant data from analytical studies help determine acceptable limits for these impurities in drug products to ensure safety and efficacy.
Omeprazole impurity 7 serves several purposes in pharmaceutical research:
Understanding the properties and behaviors of such impurities is crucial for developing safer and more effective pharmaceutical products.
Process-related impurities in proton pump inhibitors (PPIs) represent critical quality attributes that directly impact drug safety, efficacy, and stability profiles. These impurities originate from multiple sources throughout the API synthesis pathway, including starting materials, intermediates, byproducts, and degradation products formed during manufacturing or storage. Omeprazole, as a benzimidazole derivative with acid-labile properties, presents unique challenges in impurity control due to its inherent susceptibility to degradation under acidic conditions and during exposure to heat, light, or moisture [2] [6]. Regulatory frameworks established by the International Council for Harmonisation (ICH) mandate strict control of impurities exceeding identification thresholds (typically 0.10% for maximum daily doses ≤2g/day), necessitating comprehensive analytical characterization and toxicological evaluation of these compounds [9].
The significance of impurity control in PPIs extends beyond regulatory compliance. Omeprazole impurities can compromise therapeutic efficacy through multiple mechanisms: direct pharmacological interference with the H⁺/K⁺-ATPase inhibition mechanism, catalytic promotion of further API degradation, or physical interactions that alter dissolution kinetics. Process-related impurities specifically reflect synthetic inefficiencies or purification limitations, serving as critical indicators of manufacturing process consistency and robustness [1] [9]. Recent studies comparing multiple omeprazole brands demonstrated significant variations in impurity profiles, directly linking these differences to variations in enteric coating performance and manufacturing processes [4] [8]. This variability underscores the pharmaceutical imperative to understand, monitor, and control process-related impurities throughout the drug lifecycle.
Table 1: Key Process-Related Impurities in Omeprazole API
Impurity Designation | Chemical Name | CAS Number | Structural Features | Origin |
---|---|---|---|---|
Omeprazole Impurity 7 (EP Impurity A) | 5-Methoxy-2-mercaptobenzimidazole | 37052-78-1 | Benzimidazole-thione core | Synthesis intermediate/Degradation |
EP Impurity B | 5-Methoxy-1H-benzimidazole | 110374-16-8 | Des-sulfonyl benzimidazole | Synthesis |
EP Impurity C (Ufiprazole) | 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | 73590-85-9 | Sulfide analog | Incomplete oxidation |
EP Impurity D | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 88546-55-8 | Regioisomer | Isomeric impurity |
EP Impurity E | 5-Hydroxy Omeprazole | 176219-04-8 | Demethylated derivative | Demethylation product |
Omeprazole Impurity 7, officially designated in pharmacopeial monographs as EP Impurity A (Chemical Name: 5-Methoxy-2-mercaptobenzimidazole; CAS 37052-78-1), possesses the molecular formula C₈H₈N₂OS and a molecular weight of 180.23 g/mol. Structurally, it features a benzimidazole-thione core where the pyridine ring present in the parent omeprazole molecule is absent, confirming its origin as a synthesis intermediate or a degradation product resulting from the cleavage of the sulfinyl bridge [5] [10]. The compound exists as an off-white to pale beige solid with a characteristic melting point between 261-263°C, providing a preliminary physical identifier for bulk characterization. Its solubility profile shows sparing solubility in methanol and slight solubility in DMSO, contrasting significantly with omeprazole's solubility behavior, necessitating specialized extraction and analytical approaches during isolation and quantification [10].
Advanced spectroscopic characterization reveals distinctive structural fingerprints for Impurity 7. Infrared (ATR-FTIR) spectroscopy demonstrates key absorptions at 2560 cm⁻¹ (S-H stretch), 1610 cm⁻¹ (C=N stretch), and 1240 cm⁻¹ (aryl-O-CH₃), collectively confirming the presence of methoxy-substituted benzimidazole with a thiol/thione functionality. Nuclear magnetic resonance (NMR) studies further elucidate the structure: ¹H-NMR (DMSO-d₆) displays characteristic signals at δ 3.73 (s, 3H, -OCH₃), δ 6.74 (dd, 1H, J=8.7, 2.4 Hz, H-6), δ 6.87 (d, 1H, J=2.3 Hz, H-4), δ 7.34 (d, 1H, J=8.7 Hz, H-7), and δ 13.25 (s, 1H, N-H). The ¹³C-NMR spectrum complements these findings with signals corresponding to the methoxy carbon (δ 55.8), C-2 (δ 167.5, C=S), and aromatic carbons consistent with the benzimidazole structure [10]. These spectral signatures provide definitive identification and differentiation from structurally related impurities.
Impurity 7 primarily forms through two distinct chemical pathways: acid-catalyzed degradation and photolytic cleavage. Under acidic conditions (pH < 4), omeprazole undergoes a complex degradation sequence initiated by protonation at the pyridine nitrogen, activating the molecule toward nucleophilic attack. This attack occurs intramolecularly when the benzimidazole nitrogen attacks the sulfinyl sulfur, forming a spiro-intermediate that subsequently rearranges and undergoes C-S bond cleavage, releasing the pyridinium salt and generating 5-methoxy-2-mercaptobenzimidazole (Impurity 7) [6] [10]. This reaction proceeds rapidly with a degradation half-life of approximately 10 minutes at pH 2-3, highlighting the critical importance of acid protection in formulations [4]. Mass spectrometry studies tracking acid degradation confirm Impurity 7 as a principal degradation product alongside several dimeric and trimeric species formed through radical cation intermediates [6].
Photodegradation represents a secondary but significant formation pathway, particularly relevant during manufacturing, storage, and environmental exposure. When exposed to UV-Vis radiation equivalent to solar light, omeprazole undergoes homolytic cleavage of the sulfinyl bond (S=O), generating thiyl and pyridinyl radical species. The unstable thiyl radical abstracts hydrogen atoms or dimerizes, leading to Impurity 7 as a stable end-product. Studies conducted in aqueous environments demonstrated that direct photolysis accounts for up to 15-30% of omeprazole degradation under simulated sunlight, with Impurity 7 as a major identifiable product alongside sulfone derivatives and ring-opened compounds [6]. The formation kinetics accelerate significantly in oxygen-depleted environments, suggesting a radical recombination mechanism that bypasses oxidative pathways.
Accurate quantification of Impurity 7 presents analytical challenges due to its polarity differences compared to omeprazole and co-elution issues with structurally similar impurities. Modern analytical approaches employ chromatographic separation coupled with sensitive detection techniques. The European Pharmacopoeia initially described a method using isocratic reversed-phase HPLC on a C8 column with phosphate buffer (pH 7.6)-acetonitrile (73:27 v/v), but this method exhibited inadequate resolution between Impurity 7 and other structurally related compounds like Impurity B [9]. Advanced methods applying Quality by Design (QbD) principles have overcome these limitations. Systematic screening of stationary phases identified BEH C18 columns (50-100 mm length, sub-2 µm particles) as optimal, providing sufficient retention and peak symmetry for Impurity 7 [1] [9].
Method development employing chromatographic modeling software (e.g., DryLab) optimized critical parameters including mobile phase pH, gradient profile, and column temperature. A robust UHPLC method emerged using a gradient of ammonium bicarbonate buffer (10 mM, pH 9.0 adjusted with ammonia) and acetonitrile at 0.7 mL/min flow rate, with column temperature maintained at 35°C. This approach achieves baseline separation (Rs > 2.0) of Impurity 7 from omeprazole and other pharmacopeial impurities within 7 minutes, significantly improving upon the 30+ minute run times of traditional methods [9]. Detection at 303 nm provides optimal sensitivity with a limit of detection (LOD) of 0.002% and limit of quantification (LOQ) of 0.005% relative to omeprazole concentration, satisfying stringent regulatory requirements for impurity monitoring. Complementary techniques including capillary electrophoresis (CE) with optimized borate-SDS-n-butanol electrolytes offer orthogonal confirmation, particularly valuable during method validation and stability studies [1].
Table 2: Analytical Techniques for Detection and Quantification of Omeprazole Impurity 7
Analytical Technique | Conditions | LOD/LOQ | Resolution from Nearest Peak | Advantages |
---|---|---|---|---|
QbD-Optimized UHPLC | Column: BEH C18 (50-100×2.1mm, 1.7µm)Mobile Phase: Ammonium bicarbonate (pH 9.0)/ACN gradientDetection: 303 nm | LOD: 0.002%LOQ: 0.005% | >2.0 | Rapid analysis (7 min), High sensitivity, Robust design space |
Pharmacopeial HPLC (EP) | Column: C8 (125×4.6mm, 5µm)Mobile Phase: Phosphate buffer (pH 7.6):ACN (73:27)Detection: 302 nm | LOD: 0.01%LOQ: 0.03% | <1.5 (co-elution issues) | Official method, Wide applicability |
Capillary Electrophoresis | Background electrolyte: 72mM borate-SDS buffer (pH 10.0) with 1.45% n-butanolVoltage: 25kV, Capillary temp: 21°CDetection: 300 nm | LOD: 0.008%LOQ: 0.025% | >1.8 | Low solvent consumption, High efficiency orthogonal method |
HPTLC-Densitometry | Stationary phase: Silica gel 60 F254Mobile phase: Toluene:Ethyl acetate:Methanol:Ammonia (6:4:2:0.2 v/v)Detection: 305 nm | LOD: 0.015%LOQ: 0.045% | Baseline separation | Simplicity, Cost-effectiveness for multiple samples |
The presence of Impurity 7 in omeprazole formulations serves as a critical stability indicator, reflecting both chemical degradation and potential manufacturing vulnerabilities. Accelerated stability studies (40°C/75% RH) demonstrate that formulations exceeding 0.1% Impurity 7 at initial timepoints typically show exponential degradation kinetics, often correlating with subsequent formation of secondary impurities and discoloration phenomena [2] [8]. This degradation correlation stems from Impurity 7's chemical reactivity: the thione functionality can participate in oxidation reactions, generating disulfide dimers that further catalyze omeprazole degradation through radical-mediated pathways. Additionally, Impurity 7 exhibits metal-chelating properties, potentially interacting with trace metal contaminants (e.g., iron, copper) identified in some generic formulations, creating redox-active complexes that accelerate API oxidation [3].
Effective mitigation strategies employ multi-faceted approaches targeting Impurity 7 formation mechanisms:
Excipient Optimization: Incorporation of alkaline stabilizers directly counteracts acid degradation pathways. Dibasic sodium phosphate dihydrate (DSPD) acts as a pH buffer in pellet cores, maintaining microenvironments above pH 5.0 during storage. Hypromellose (HPMC) in sealing coats provides complementary stabilization; studies demonstrated that increasing HPMC content from 2% to 5% reduced Impurity 7 formation by 37% during accelerated stability testing [2]. For immediate-release formulations, sodium bicarbonate or magnesium oxide provides rapid acid neutralization in the stomach, maintaining localized pH > 5.0 within minutes of administration, effectively suppressing acid-mediated Impurity 7 formation [4] [7].
Process Innovation: Advanced coating technologies significantly reduce Impurity 7 formation. Plasma-enhanced coating techniques functionalize omeprazole particles with methacrylic acid copolymers at ambient temperatures, eliminating thermal degradation pathways associated with conventional spray coating processes [8]. Continuous manufacturing systems equipped with in-line near-infrared (NIR) spectroscopy enable real-time monitoring of Impurity 7 levels during granulation and coating, allowing immediate process adjustments to maintain impurity profiles within specifications [8] [9].
Synthetic Control: Purification of the 5-methoxy-2-mercaptobenzimidazole intermediate to levels below 0.05% before the final sulfoxidation step prevents carry-through contamination. Implementation of parametric purification (temperature-controlled crystallization at 2-8°C) effectively reduces residual Impurity 7 in the final API [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3